Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate
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Overview
Description
Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is a compound featuring both aromatic and heterocyclic components
Scientific Research Applications
Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate has diverse applications:
Chemistry: : Used in studying the reactivity and synthesis of complex organic molecules.
Biology: : Its analogs are often studied for their roles in biochemical processes.
Medicine: : Potential therapeutic agent, particularly in treating diseases involving abnormal cellular proliferation.
Industry: : Utilized in the development of new materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate typically involves multiple steps:
Formation of the Benzamido Group: : Starting with benzamide, which is reacted with a suitable reagent to form the 4-benzamido group.
Formation of the Pyrimido[4,5-d]pyrimidine Ring: : This involves the cyclization of suitable precursor molecules.
Introduction of the Hydroxypropan-2-yl Group: : Incorporation through specific hydroxylation reactions.
Phosphorylation: : Using diethyl phosphorochloridate or diethyl phosphite under anhydrous conditions.
Industrial Production Methods
On an industrial scale, this compound is synthesized using optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts where necessary.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group.
Reduction: : Selective reduction of certain functional groups while preserving others.
Substitution: : Nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or phosphorus atom.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride for reduction.
Substituents: : Halides and anhydrous conditions for substitution reactions.
Major Products
Oxidation Products: : Corresponding ketones or acids from the hydroxyl group oxidation.
Reduction Products: : Reduced forms such as amines or alcohols.
Substitution Products: : Compounds with newly introduced substituents.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : Inhibits key enzymes involved in cellular processes.
Signal Pathway Modulation: : Alters signaling pathways, particularly those regulating cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds include:
Diethyl ((1-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate: : Shares a similar backbone but different side groups, leading to variations in activity.
Diethyl ((1-(4-benzoylamino-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate: : Also similar but with a benzoyl group instead of benzamido, affecting its properties.
Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate stands out due to its unique combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
N-[1-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N3O7P/c1-3-28-30(26,29-4-2)14-27-16(13-23)12-22-11-10-17(21-19(22)25)20-18(24)15-8-6-5-7-9-15/h5-11,16,23H,3-4,12-14H2,1-2H3,(H,20,21,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJNVSZEUBNGND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)CO)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N3O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563919 |
Source
|
Record name | Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132336-36-8 |
Source
|
Record name | Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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